![molecular formula C12H10N2O2 B13008034 Methyl [3,3'-bipyridine]-2-carboxylate](/img/structure/B13008034.png)
Methyl [3,3'-bipyridine]-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [3,3’-bipyridine]-2-carboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the ester group at the 2-position of the bipyridine framework enhances its chemical reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3,3’-bipyridine]-2-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Another method is the Stille coupling reaction, which uses an organotin compound instead of a boronic acid . This reaction also requires a palladium catalyst and similar reaction conditions.
Industrial Production Methods
Industrial production of methyl [3,3’-bipyridine]-2-carboxylate may involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous and heterogeneous catalytic systems can be optimized to reduce costs and improve scalability .
化学反应分析
Types of Reactions
Methyl [3,3’-bipyridine]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes .
科学研究应用
Methyl [3,3’-bipyridine]-2-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl [3,3’-bipyridine]-2-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic and redox reactions, influencing molecular targets and pathways . The compound’s ester group can also undergo hydrolysis, releasing the active bipyridine moiety .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but different reactivity due to the position of the nitrogen atoms.
4,4’-Bipyridine: Another bipyridine isomer with distinct electronic properties and applications.
6,6’-Bipyridine: Less common but used in specific applications requiring unique coordination environments.
Uniqueness
Methyl [3,3’-bipyridine]-2-carboxylate is unique due to the presence of the ester group, which enhances its reactivity and versatility in chemical synthesis. This functional group allows for further modification and derivatization, making it a valuable compound in various research fields .
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
methyl 3-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-10(5-3-7-14-11)9-4-2-6-13-8-9/h2-8H,1H3 |
InChI 键 |
NEJJGDPGRCKRJN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC=N1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


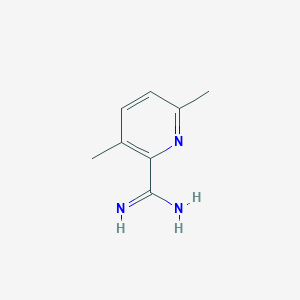
![(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13007979.png)

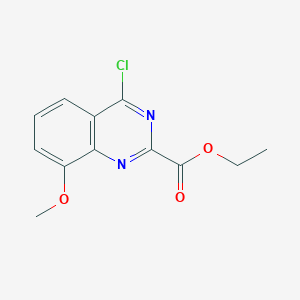
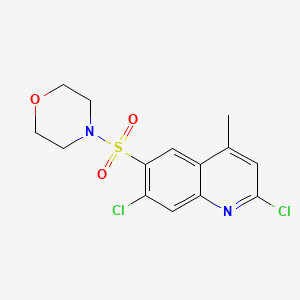


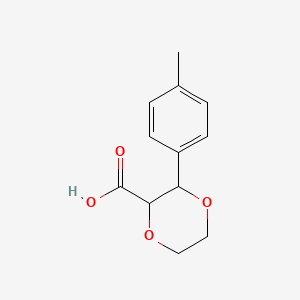
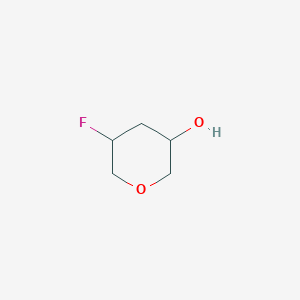

![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)

![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)

